5-[(2-Methylphenyl)amino]-5-oxopentanoic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
5-[(2-Methylphenyl)amino]-5-oxopentanoic acid is systematically named as This compound . Its molecular formula is C₁₂H₁₅NO₃ , derived from a pentanoic acid backbone (C₅H₁₀O₂) substituted with a 2-methylphenylamino group (C₇H₈N) and a ketone group (C=O). The numbering prioritizes the carboxylic acid group as carbon 1, with substituents at position 5.
| Component | Contribution to Formula |
|---|---|
| Pentanoic acid | C₅H₁₀O₂ |
| 2-Methylphenylamine | C₇H₈N |
| Ketone (Oxo) | C=O |
| Total | C₁₂H₁₅NO₃ |
The molecular weight is 221.26 g/mol , calculated as follows:
- Carbon: 12 × 12.01 = 144.12 g/mol
- Hydrogen: 15 × 1.008 = 15.12 g/mol
- Nitrogen: 14.01 g/mol
- Oxygen: 3 × 16.00 = 48.00 g/mol
- Total : 144.12 + 15.12 + 14.01 + 48.00 = 221.25 g/mol (rounded to 221.26 g/mol).
Structural Elucidation Through Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (2-methylphenyl) | 6.8–7.3 | m | 4H |
| Methyl (CH₃ on phenyl) | 2.3–2.5 | s | 3H |
| Ketone-adjacent CH₂ | 2.5–3.0 | m | 2H |
| Carboxylic acid CH₂ | 1.6–2.2 | m | 4H |
| NH (if observable) | 8.0–10.0 | br s | 1H |
- Aromatic Region : The 2-methylphenyl group exhibits complex splitting due to ortho, meta, and para protons. For example, the ortho protons (adjacent to methyl) appear as a doublet (J ~8 Hz), while meta and para protons show multiplets.
- Methyl Singlet : The methyl group on the phenyl ring is deshielded and appears as a singlet at δ 2.3–2.5 ppm.
- Ketone and Carboxylic Acid : The CH₂ groups adjacent to the ketone (δ 2.5–3.0 ppm) and carboxylic acid (δ 1.6–2.2 ppm) are split into multiplets due to vicinal coupling.
¹³C NMR
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic acid C=O | 170–175 |
| Ketone C=O | 200–210 |
| Aromatic carbons | 120–150 |
| Methyl (CH₃ on phenyl) | 20–25 |
| NH-adjacent carbon | 40–50 |
Infrared (IR) Spectroscopy Functional Group Identification
Mass Spectrometric Fragmentation Patterns
| Fragmentation Path | m/z Value | Interpretation |
|---|---|---|
| [M+H]⁺ | 222 | Molecular ion (C₁₂H₁₆NO₃⁺) |
| [M–CO₂]⁺ | 178 | Loss of CO₂ (m/z 44) from carboxylic acid |
| [M–H₂O]⁺ | 204 | Loss of H₂O (m/z 18) from NH group |
| 2-Methylphenylamine | 122 | Cleavage at ketone–NH bond |
Comparative Analysis With Structural Analogues
4-[(2-Methylphenyl)carbamoyl]butanoic Acid
| Property | This compound | 4-[(2-Methylphenyl)carbamoyl]butanoic Acid |
|---|---|---|
| Structure | Ketone at C5, NH at C5 | Amide at C4, no ketone |
| ¹H NMR (Aromatic) | δ 6.8–7.3 (complex splitting) | δ 7.0–7.5 (symmetrical splitting) |
| IR C=O | 1680–1720 cm⁻¹ (ketone) + 1700–1750 cm⁻¹ (acid) | 1650–1700 cm⁻¹ (amide) + 1700–1750 cm⁻¹ (acid) |
5-Oxopentanoic Acid
| Property | 5-Oxopentanoic Acid | This compound |
|---|---|---|
| Structure | NH₂ at C5 | NH-(2-methylphenyl) at C5 |
| ¹H NMR (NH) | δ 8.0–10.0 (br s) | Absent (exchanged in D₂O) |
| Mass Spec | [M–H₂O]⁺ at m/z 100 | [M–H₂O]⁺ at m/z 204 |
- Functional Impact : The aromatic substitution enhances hydrophobicity and alters fragmentation pathways.
Properties
IUPAC Name |
5-(2-methylanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-5-2-3-6-10(9)13-11(14)7-4-8-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGLRKQOJAIJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78648-34-7 | |
| Record name | 2'-METHYLGLUTARANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid typically involves the reaction of 2-methylaniline with glutaric anhydride. The reaction proceeds under acidic or basic conditions, often using a solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylphenyl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid is , with a molecular weight of approximately 221.25 g/mol. The presence of the 2-methylphenyl group enhances its chemical reactivity and biological activity, making it a valuable compound for research.
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.
- Reduction : Reduction can convert the oxo group to an alcohol.
- Substitution Reactions : The aromatic ring can undergo electrophilic substitutions.
Biology
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, inhibiting growth at low concentrations.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit cell proliferation.
Medicine
In medical research, this compound is being explored for therapeutic applications:
- Neuroprotection : Studies suggest it may reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.
- Pain Management : Its interaction with pain receptors indicates potential analgesic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors can affect cellular signaling pathways.
- Cell Cycle Regulation : Evidence suggests it may cause cell cycle arrest in cancer cells.
Anticancer Activity
The following table summarizes the IC50 values of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| DU-145 | 0.054 | Apoptosis induction |
| A549 | 0.048 | Tubulin polymerization inhibition |
| HeLa | 0.403 | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
A summary of findings from studies on neuroprotection is provided below:
| Study Type | Model | Dose (mg/kg/day) | Duration (weeks) | Outcome |
|---|---|---|---|---|
| Neuroprotection Study | C57BL/6J mice | 10 | 6 and 12 | Decreased GSK3 activity in prefrontal cortex |
Case Study on Anticancer Activity
A study conducted on gastric adenocarcinoma cells (SGC-7901) demonstrated that synthesized derivatives of this compound exhibited IC50 values as low as 0.011 µM, indicating potent anticancer activity through mechanisms involving microtubule dynamics disruption.
Case Study on Neuroprotection
In a controlled study involving male C57BL/6J mice, administration of the compound showed significant neuroprotective effects by reducing neuroinflammation markers and promoting neuronal survival under stress conditions associated with Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence physicochemical properties and bioactivity. Key analogs include:
Key Trends :
- Electron-withdrawing groups (e.g., fluorine) increase polarity and metabolic stability.
- Electron-donating groups (e.g., methoxy) improve solubility but may reduce receptor affinity .
Modifications to the Carboxylic Acid Chain
Variations in the aliphatic chain length or branching alter pharmacokinetic properties:
Key Trends :
- Branching (e.g., 3-methyl) enhances metabolic stability but may reduce bioavailability.
- Amino groups (e.g., 2-aminophenyl) enable hydrogen bonding, influencing biodegradation pathways .
Functional Group Additions
Addition of sulfonyl, tert-butoxy, or heterocyclic groups expands applications:
Biological Activity
5-[(2-Methylphenyl)amino]-5-oxopentanoic acid, with the empirical formula C₁₂H₁₅NO₃, is a compound characterized by a pentanoic acid backbone that incorporates a ketone and an amino group attached to a 2-methylphenyl moiety. This compound is part of a broader class of amino acid derivatives, which are crucial for various biological functions.
Chemical Structure and Properties
The structure of this compound includes:
- Pentanoic Acid Backbone : Provides the core structure.
- Ketone Group : This functional group can participate in various chemical reactions, such as reductions or nucleophilic additions.
- Amino Group : Imparts basic properties and potential for interaction with biological systems.
The molecular weight of this compound is approximately 221.25 g/mol, indicating its moderate size for a small organic molecule .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds related to this compound. For instance, similar compounds have been shown to activate nuclear factor erythroid 2-related factor 2 (NRF2), leading to enhanced antioxidative responses. This mechanism is crucial in protecting against neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
Inflammation Modulation
The compound may also play a role in modulating inflammatory responses. Inflammatory pathways involving the NLRP3 inflammasome have been implicated in various neurological conditions. Compounds that influence these pathways could offer therapeutic benefits in managing neuroinflammation .
Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Oxyphylla A | Neuroprotective | NRF2 activation, antioxidative response |
| 5-(4-Methylphenyl)amino-5-oxopentanoic acid | Anti-inflammatory | Inhibition of NLRP3 inflammasome |
| 5-(Methyl(phenyl)amino)-5-oxopentanoic acid | Potential anticancer properties | Modulation of cell signaling pathways |
Synthesis and Modification Potential
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pentanoic Acid Backbone : Utilizing carboxylic acid derivatives.
- Introduction of the Amino Group : Through amination reactions.
- Ketone Formation : Via oxidation processes.
These synthesis routes not only highlight the complexity of this compound but also its potential for further modification to enhance biological activity or reduce toxicity.
Case Study: Neuroprotective Effects in Animal Models
In a study examining neuroprotective effects, compounds structurally related to this compound were administered to zebrafish and mice models subjected to neurotoxic agents. Results indicated significant reductions in neuronal damage and behavioral impairments, suggesting that these compounds could be developed into therapeutic agents for neurodegenerative diseases .
Research Findings on Inflammation
A recent investigation into the inflammatory response modulation by similar compounds demonstrated their ability to inhibit the activation of the NLRP3 inflammasome in vitro. This inhibition was associated with reduced levels of pro-inflammatory cytokines, indicating potential applications in treating chronic inflammatory conditions .
Q & A
Q. What experimental strategies are recommended for synthesizing 5-[(2-Methylphenyl)amino]-5-oxopentanoic acid with high purity and yield?
Methodological Answer:
- Step 1 : Optimize amide bond formation using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures).
- Step 3 : Confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase, UV detection at 254 nm) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- NMR Analysis : Use NMR (DMSO-d6, δ 1.8–2.5 ppm for methyl groups, δ 6.5–7.5 ppm for aromatic protons) and NMR (δ 170–175 ppm for carbonyl carbons).
- Mass Spectrometry : ESI-MS in negative ion mode (expected [M-H] ~262 m/z).
- Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .
Q. What stability studies are critical for handling this compound in aqueous solutions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies at pH 2–9 (37°C, 72 hrs). Monitor degradation via HPLC.
- Light Sensitivity : Store in amber vials; assess photostability under UV/visible light (ICH Q1B guidelines).
- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (~200°C predicted) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein databases (e.g., PDB) to identify binding affinities for enzymes like COX-2 or kinases.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data from analogous compounds (e.g., 5-Aminolevulinic acid derivatives) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. What experimental designs assess the environmental fate of this compound in aquatic systems?
Methodological Answer:
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation over 28 days.
- Adsorption Studies : Apply the OECD 106 batch equilibrium method to determine soil-water partition coefficients (e.g., ).
- Ecotoxicology : Test acute toxicity on Daphnia magna (EC50) and algal growth inhibition (OECD 201) .
Q. How should researchers resolve contradictions in enzyme inhibition data across studies?
Methodological Answer:
- Meta-Analysis : Pool data from multiple assays (e.g., fluorescence vs. colorimetric readouts) using random-effects models.
- Kinetic Validation : Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4, 0.1 mM ATP).
- Structural Elucidation : Perform X-ray crystallography of enzyme-ligand complexes to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
